(S,R,S)-Ahpc-peg2-NH2

PROTAC Bruton's Tyrosine Kinase (BTK) Linker SAR

Procure (S,R,S)-Ahpc-PEG2-NH2 (CAS 2010159-60-9) for streamlined PROTAC development. This pre-assembled VHL ligand-PEG2-amine conjugate eliminates separate linker attachment, enabling direct amide coupling to carboxyl-containing target ligands. Validated (S,R,S) stereochemistry ensures high-affinity VHL binding essential for degradation potency. Ideal as a short-linker reference in systematic SAR campaigns, given PEG2's documented suboptimal performance in BET-targeting PROTACs. Supplied with ≥98% purity and ≥100 mg/mL aqueous solubility (HCl salt), it supports robust high-throughput screening workflows.

Molecular Formula C28H41N5O6S
Molecular Weight 575.7 g/mol
Cat. No. B2526088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-peg2-NH2
Molecular FormulaC28H41N5O6S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O
InChIInChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1
InChIKeyXWDVNBVOCHHWAD-OTNCWRBYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (S,R,S)-Ahpc-peg2-NH2: Core VHL-Based Ligand-Linker Conjugate for PROTAC Development


(S,R,S)-Ahpc-peg2-NH2 (VH032-PEG2-NH2) is a synthesized E3 ligase ligand-linker conjugate [1]. It incorporates the (S,R,S)-AHPC-based VHL ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase , and a 2-unit polyethylene glycol (PEG2) linker terminated with a primary amine . This amine functionality allows for conjugation to a carboxyl group on a target protein ligand, serving as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

(S,R,S)-Ahpc-peg2-NH2: Why Linker Length and Composition Cannot Be Interchanged in PROTAC Design


Generic substitution of (S,R,S)-Ahpc-peg2-NH2 with other VHL-based ligand-linker conjugates is not feasible. The performance of a PROTAC is exquisitely sensitive to the length and composition of its linker . Variations in PEG linker length, for example from PEG2 to PEG3 or PEG4, are known to significantly alter the spatial orientation and stability of the ternary complex formed between the target protein, PROTAC, and E3 ligase, thereby directly affecting degradation efficiency . As a result, even seemingly minor structural changes can lead to a complete loss of activity, underscoring the need for precise, pre-defined building blocks like (S,R,S)-Ahpc-peg2-NH2 to ensure experimental consistency and reliable structure-activity relationship (SAR) analysis .

(S,R,S)-Ahpc-peg2-NH2 Evidence: Quantified Differentiation vs. PEG3 and PEG4 Analogs


(S,R,S)-Ahpc-peg2-NH2 Exhibits Quantified Degradation Potency Advantage Over PEG4 Analog in BTK PROTAC

In a comparative study using the same VHL ligand and target protein warhead, the PROTAC built with the (S,R,S)-Ahpc-peg2-NH2 linker (PEG2) demonstrated a 10-fold improvement in degradation potency over its PEG4 counterpart. Specifically, the PEG2-linked PROTAC (P13I) achieved a DC50 of 9.1 nM for BTK degradation, whereas the analogous PEG4-linked PROTAC (P12I) had a DC50 of 92 nM [1].

PROTAC Bruton's Tyrosine Kinase (BTK) Linker SAR

(S,R,S)-Ahpc-peg2-NH2 Enables More Potent Degradation than PEG3 Analog in ERα PROTAC

A study optimizing linkers for VHL-based PROTACs targeting estrogen receptor alpha (ERα) found that the PEG2-linked PROTAC (LCL-ER(dec)-P2) was a more effective degrader than the PEG3-linked PROTAC (LCL-ER(dec)-P3). While specific DC50 values were not detailed for both, the study explicitly concluded that the PEG2 linker conferred the highest degradation activity among those tested, including PEG3 [1].

PROTAC Estrogen Receptor Alpha (ERα) Linker Optimization

Quantified Impact of (S,R,S)-Ahpc-peg2-NH2 Linker on BET Degradation: High Potency Achieved

When (S,R,S)-Ahpc-peg2-NH2 was incorporated into a PROTAC targeting BET proteins (specifically BRD4), it facilitated potent protein degradation, achieving a reported DC50 value of < 1 nM . This high potency is a product of the specific ternary complex geometry enabled by the PEG2 linker, as linker length is a known critical determinant of degradation efficiency [1].

PROTAC BET Bromodomain Degradation Potency

(S,R,S)-Ahpc-peg2-NH2: Quantified VHL Binding Affinity and Functional Group Versatility

The VH032 ligand, the core of (S,R,S)-Ahpc-peg2-NH2, exhibits a quantified binding affinity for the VHL E3 ligase with a Kd of 185 nM [1]. This established affinity ensures reliable E3 ligase recruitment. Additionally, the (S,R,S)-Ahpc-peg2-NH2 conjugate possesses a calculated partition coefficient (LogP) of 1.1 and a defined molecular weight of 575.72 g/mol . Furthermore, its terminal primary amine offers a versatile handle for amide bond formation, enabling straightforward conjugation to a wide range of carboxylic acid-containing target protein ligands .

VHL Ligand Binding Affinity PROTAC Synthesis

(S,R,S)-Ahpc-peg2-NH2: Key Application Scenarios in PROTAC Research and Development


Optimization of Linker Length for BTK or BET Degraders

Given the 10-fold improvement in DC50 observed with a PEG2 linker over PEG4 for BTK [1] and sub-nanomolar potency for BET degradation , (S,R,S)-Ahpc-peg2-NH2 is the optimal building block for initial screens when developing potent VHL-based PROTACs against these and other similar kinases or bromodomain proteins. Its use allows researchers to directly benchmark the activity of other linker lengths.

Parallel Synthesis of PROTAC Libraries for Linker SAR

(S,R,S)-Ahpc-peg2-NH2, with its terminal amine, is designed for straightforward amide coupling. This makes it an ideal component in parallel synthesis strategies for rapidly generating focused PROTAC libraries . By systematically varying the target protein warhead while maintaining the PEG2 linker length, researchers can efficiently map the structure-activity relationship (SAR) and identify potent degrader candidates .

Development of ERα-Targeting PROTACs with Defined Linker Geometry

The finding that the PEG2-linked PROTAC demonstrated superior degradation activity for ERα compared to PEG3 [2] positions (S,R,S)-Ahpc-peg2-NH2 as a critical component for any project focused on degrading estrogen receptor alpha. Its use provides a defined and proven linker geometry that has been empirically shown to be effective for this therapeutically relevant target.

Investigating Ternary Complex Formation and Cooperativity

The specific length and flexibility conferred by the PEG2 linker in (S,R,S)-Ahpc-peg2-NH2 directly influence the stability and geometry of the ternary complex, a key factor in PROTAC efficacy [3]. This building block is therefore essential for fundamental studies aimed at understanding and quantifying the role of cooperativity in targeted protein degradation mechanisms.

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